Acetyl benzyl disulfide

Vue d'ensemble

Description

Acetyl benzyl disulfide is a type of aromatic disulfide . Disulfides are frequently found in pharmaceuticals, natural products, and biologically active molecules . They are used as vulcanizers, agents in the folding and stabilization of proteins, in the design of rechargeable lithium batteries, and as valuable synthetic intermediates in organic synthesis .

Synthesis Analysis

The synthesis of aromatic disulfides, such as this compound, involves diverse approaches . One of the main strategies is the oxidative coupling of thiols . Thiols are relatively readily oxidized by various oxidants to disulfides . Acetyl, a readily dissociate electron-withdrawing group, serves as a preeminent mask for disulfide, which is utilized to construct unsymmetrical disulfide with arylboronic acid (Suzuki-type cross-coupling) or silicon-based nucleophiles (Hiyama-type cross-coupling) under mild copper-catalyzed oxidative cross-coupling conditions .Chemical Reactions Analysis

The mechanism of disulfide bond cleavage in gaseous peptide and protein ions initiated by a covalently-attached regiospecific acetyl radical has been investigated . Highly selective S–S bond cleavages with some minor C–S bond cleavages are observed by a single step of collisional activation .Applications De Recherche Scientifique

Fungicidal Activity

Acetyl benzyl disulfide has been explored for its fungicidal properties. A study conducted by Ayodele et al. (2003) synthesized acetyl substituted benzyl disulfides and assessed their fungicidal activity. The findings revealed that these compounds possess significant fungicidal properties, which could be beneficial in agricultural and pharmaceutical applications (Ayodele et al., 2003).

Chemical Reactions with Triphenylphosphine

Kawamura et al. (1975) investigated the reaction of acetyl benzyl disulfides with triphenylphosphine. This study provided insights into the chemical behavior of acetyl benzyl disulfides, which could be relevant in organic synthesis and the development of new chemical methodologies (Kawamura et al., 1975).

Solubility in Organic Solvents

The solubility of benzyl disulfide in various organic solvents was studied by Wang et al. (2013). Although this study focused on benzyl disulfide, it could provide a basis for understanding the solubility properties of related compounds like this compound in different solvents, which is crucial for their application in chemical processes (Wang et al., 2013).

Application in Electronic Devices

Yang et al. (2019) demonstrated a method to improve graphdiyne-based materials using benzyl disulfide, indicating the potential of similar disulfides like this compound in the enhancement of electronic devices, such as lithium-ion batteries (Yang et al., 2019).

Potential in Protein Research

Hung et al. (2022) explored direct addition reactions involving disulfide compounds, which could have implications for this compound in protein research. This study provides a foundation for understanding how this compound might be used in biological contexts (Hung et al., 2022).

CO2 Capture and Climate Change

Harris and Bushnell (2019) conducted a study on benzyl-disulfide's ability to bind CO2, suggesting the potential of similar compounds like this compound in carbon capture and storage technologies, a crucial aspect in addressing climate change (Harris & Bushnell, 2019).

Safety and Hazards

The safety data sheet for benzil, a compound related to acetyl benzyl disulfide, indicates that it is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .

Propriétés

IUPAC Name |

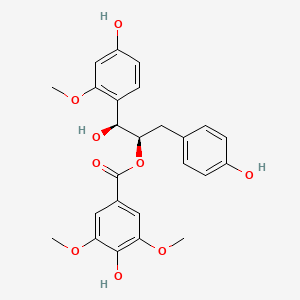

S-benzylsulfanyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS2/c1-8(10)12-11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZUENUQJKVZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206703 | |

| Record name | Acetyl benzyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5797-02-4 | |

| Record name | Acetyl benzyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005797024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl benzyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenesulfonic acid, 5-[[4-(acetylamino)-2-sulfophenyl]azo]-6-amino-4-hydroxy-](/img/structure/B1216235.png)

![methyl 2-[[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]amino]-2-oxoacetate](/img/structure/B1216237.png)